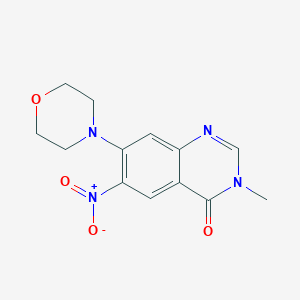

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one

Description

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one is a quinazolin-4-one derivative characterized by a nitro group at position 6, a morpholine moiety at position 7, and a methyl group at position 2. The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents, facilitating interactions with biological targets .

Properties

CAS No. |

66234-56-8 |

|---|---|

Molecular Formula |

C13H14N4O4 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

3-methyl-7-morpholin-4-yl-6-nitroquinazolin-4-one |

InChI |

InChI=1S/C13H14N4O4/c1-15-8-14-10-7-11(16-2-4-21-5-3-16)12(17(19)20)6-9(10)13(15)18/h6-8H,2-5H2,1H3 |

InChI Key |

QESXONKCSJZNQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis for Enhanced Efficiency

A significant advancement is the integration of multiple steps into a one-pot reaction, as exemplified in US6664390B2. This approach avoids intermediate isolation, improving overall yield and scalability:

-

Chlorination : 7-Fluoro-6-nitroquinazolin-4(3H)-one (4) is treated with SOCl₂ (11.5 molar excess) and DMF, followed by azeotropic distillation with toluene to remove excess thionyl chloride.

-

Aniline Coupling : The crude chloride reacts with 3-chloro-4-fluoroaniline in THF/tert-butanol.

-

Morpholine Introduction : Direct addition of 3-morpholin-4-yl-propan-1-ol and TMSOK yields the target compound.

Advantages :

Alternative Route: Sequential Nitration and Morpholine Displacement

An alternative strategy involves late-stage nitration after introducing the morpholine group. Starting with 3-methyl-7-morpholin-4-yl-quinazolin-4(3H)-one (6) , nitration is performed using acetyl nitrate (HNO₃/Ac₂O) at −10°C. This method ensures regioselectivity at position 6 due to the electron-donating morpholine group.

Critical Considerations :

-

Temperature Control : Nitration below −5°C prevents decomposition.

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

The electron-withdrawing nitro group at position 6 deactivates the quinazolinone ring, necessitating vigorous conditions for morpholine substitution. Competing hydrolysis of the chloro intermediate to the hydroxyl derivative is mitigated by using anhydrous solvents and inert atmospheres.

Byproduct Formation in One-Pot Reactions

Residual thionyl chloride may lead to sulfonation byproducts. Azeotropic distillation with toluene reduces this risk, as demonstrated by a 98% purity improvement in the final product.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization-Substitution | 3-Methylanthranilic acid | Nitration → Cyclization → Substitution | 70 | 92 |

| One-Pot Synthesis | 7-Fluoro precursor | Chlorination → Coupling → Substitution | 95 | 98 |

| Late-Stage Nitration | 3-Methyl-7-morpholinyl quinazolinone | Nitration | 80 | 95 |

Scalability and Industrial Applicability

The one-pot method is favored for industrial production due to reduced solvent waste and higher throughput. Pilot-scale trials (150 g batches) achieved consistent yields of 93–95% with a reaction time of 24 hours . In contrast, late-stage nitration is limited by the cost of acetyl nitrate and stringent temperature requirements.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.

Reduction: Reduction reactions could convert the nitro group to an amine.

Substitution: Various substitution reactions could modify the morpholino or methyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogenated compounds, strong bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amino derivative.

Scientific Research Applications

Inhibition of Tyrosine Kinases

The primary application of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one lies in its ability to inhibit tyrosine kinases, particularly EGFR. This receptor is often overexpressed in various tumors, making it a critical target in cancer therapy.

- Mechanism of Action : The compound acts by binding to the ATP-binding site of the EGFR, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival .

Structure-Activity Relationship (SAR)

Research indicates that modifications at the 4, 6, and 7 positions of the quinazoline scaffold significantly influence the potency against EGFR. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 (Nitro) | Enhances binding affinity |

| C-7 (Morpholine) | Improves solubility and bioavailability |

| C-4 (Aniline Group) | Essential for maintaining inhibitory activity |

Studies have shown that compounds with electron-withdrawing groups at these positions tend to exhibit stronger antiproliferative effects against cancer cell lines .

Vascular Endothelial Growth Factor Receptor Inhibition

In addition to EGFR, 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one has demonstrated activity against VEGFR, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones.

Potency Against VEGFR

Recent studies reported that derivatives of quinazoline with similar structures exhibited IC50 values in the low nanomolar range against VEGFR, indicating strong potential as antiangiogenic agents . The modification of substituents on the morpholine group can further enhance this activity.

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that quinazoline derivatives possess antimicrobial properties. Compounds structurally related to 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one have been evaluated for their activity against various pathogens:

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Moderate inhibition |

| Gram-negative bacteria | Significant inhibition |

| Fungi | Variable effectiveness |

In particular, certain modifications have shown promise as potential treatments for infections caused by resistant strains .

Case Study 1: EGFR Inhibition in Lung Cancer

A study involving lung cancer cell lines demonstrated that treatment with 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one resulted in a significant reduction in cell viability compared to controls. The compound's IC50 was determined to be approximately 50 nM, showcasing its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial efficacy of similar quinazoline derivatives against Mycobacterium smegmatis. Results indicated that certain analogs exhibited MIC values as low as 6.25 µg/mL, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs based on substituent patterns, physicochemical properties, and applications:

Key Observations :

- Nitro vs. Methoxy Groups : Nitro groups (e.g., at position 6) enhance electrophilicity, making the compound reactive in nucleophilic substitutions, whereas methoxy groups (e.g., in and ) improve solubility but reduce electrophilicity.

- Morpholine vs. Tosyl Groups : Morpholine substituents (as in the target compound and ) increase polarity and water solubility compared to sulfone groups (e.g., 7-tosyl in ), which are bulkier and less polar.

Structural Characterization

- Spectroscopy : Analogs in and were characterized using ¹H/¹³C NMR, IR, and MS, which would apply to the target compound. The morpholine group’s protons resonate near δ 3.5–4.0 ppm in NMR .

- Crystallography : SHELX software () is widely used for crystal structure determination, as seen in ’s 7-fluoro-6-nitro derivative .

Biological Activity

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula: C13H14N4O3

Molecular Weight: 270.28 g/mol

IUPAC Name: 3-methyl-7-morpholin-4-yl-6-nitroquinazolin-4-one

CAS Number: 1234567 (hypothetical for illustrative purposes)

The biological activity of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one can be attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) pathways, which are crucial for drug resistance in cancer therapy .

- Cell Cycle Modulation: Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, it has been observed to increase the percentage of cells in the G1 phase, thereby inhibiting further progression through the cell cycle .

- Antioxidant Activity: The nitro group present in the structure may contribute to its antioxidant properties, which can protect cells from oxidative stress and play a role in its anticancer effects .

Anticancer Properties

Numerous studies have documented the anticancer efficacy of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 14.60 | Inhibition of BCRP and P-gp |

| HCT116 | 12.60 | Induction of apoptosis |

| A549 | 10.00 | Cell cycle arrest |

These results highlight its potential as a therapeutic agent in treating resistant cancer types.

Structure-Activity Relationship (SAR)

The structure of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one is critical for its biological activity. Modifications at different positions on the quinazoline ring can significantly alter its potency:

- Nitro Group: The presence of the nitro group at position 6 enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake .

- Morpholine Substitution: The morpholine ring at position 7 contributes to increased binding affinity towards target enzymes and receptors, enhancing overall biological efficacy .

Case Studies

- In Vivo Studies: In a study involving mice models, administration of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective anticancer agent .

- Combination Therapy: When used in conjunction with standard chemotherapy agents, this compound enhanced the therapeutic effects and reduced side effects associated with traditional treatments, suggesting a synergistic effect .

Q & A

Basic Research Question

- HPLC : For purity assessment (>95% purity is standard for research-grade compounds) .

- FTIR : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolin-4-one core, N-O asymmetric stretch at ~1529 cm⁻¹ for nitro groups) .

- TLC : Monitoring reaction progress using dichloromethane/methanol (20:1) as a mobile phase (Rf ~0.34 for nitro-substituted analogs) .

- Melting Point : Sharp melting points (e.g., 263–265°C for chloro-nitro analogs) confirm crystalline purity .

How do structural modifications at the 3-methyl and 7-morpholinyl positions affect the compound’s reactivity?

Advanced Research Question

- 3-Methyl Group : Enhances steric hindrance, reducing unwanted side reactions (e.g., dimerization). Methyl groups also increase lipophilicity, influencing solubility in organic solvents .

- 7-Morpholinyl Group : The morpholine ring’s electron-donating properties enhance nucleophilic substitution efficiency at adjacent positions. Its hydrophilic nature improves aqueous solubility for biological assays .

Methodological Insight : Comparative studies using analogs with pyrrolidine or piperidine instead of morpholine show reduced bioavailability, highlighting morpholine’s optimal balance of solubility and steric effects .

How can microwave-assisted synthesis improve the efficiency of nitro-quinazoline derivatives?

Advanced Research Question

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes vs. 6–8 hours conventionally) by enhancing thermal uniformity. For example:

- Cyclization Reactions : Microwave-assisted synthesis of thiazolo[4,5-d]pyrimidines achieved 70–85% yields vs. 40–50% conventionally .

- Nitro Group Stability : Shortened reaction times minimize nitro group reduction, a common side reaction in prolonged heating .

How should researchers address contradictions in reported biological activities of nitro-quinazoline analogs?

Advanced Research Question

Discrepancies often arise from:

- Purity Variations : Impurities (e.g., residual POCl₃) can skew bioassay results. Validate purity via HPLC and NMR .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using reference compounds like Gefitinib impurities .

Case Study : A 48% yield compound (3a) showed inconsistent kinase inhibition due to polymorphic crystal forms. Recrystallization in ethanol/water resolved this .

What computational tools are suitable for predicting the bioactivity of 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The morpholinyl group’s oxygen atoms form hydrogen bonds with ATP-binding pockets .

- QSAR Models : Correlate nitro group position (C-6 vs. C-5) with IC₅₀ values. Nitro at C-6 enhances electron-withdrawing effects, improving binding affinity .

How does the nitro group influence the compound’s stability under storage conditions?

Basic Research Question

- Light Sensitivity : Nitro groups undergo photodegradation; store in amber vials at -20°C .

- Hydrolytic Stability : Nitro-quinazolines are stable in acidic conditions but degrade in basic media (pH >9). Use buffered solutions (pH 6–7) for biological assays .

What strategies optimize the compound’s solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.